Opioid Receptor Antagonist Activity: Meta-Hydroxy Substitution Enables Pure Antagonism
1-Substituted 4-(3-hydroxyphenyl)piperazines, derived from the 1-(3-hydroxyphenyl)piperazine scaffold, exhibit pure opioid receptor antagonist activity with low nanomolar potencies at μ, δ, and κ receptors [1]. In contrast, unsubstituted 1-phenylpiperazine lacks this antagonist property entirely, underscoring the essential role of the 3-hydroxy group [1]. Specific analogs, such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, display Ki values in the low nanomolar range across all three opioid receptor subtypes in a [35S]GTPγS functional assay [1].
| Evidence Dimension | Functional Antagonist Activity at Opioid Receptors |
|---|---|
| Target Compound Data | Pure antagonist activity with low nanomolar potency (exact Ki values not specified in abstract but described as 'low nanomolar potencies at μ, δ, and κ receptors') |
| Comparator Or Baseline | Unsubstituted 1-phenylpiperazine |
| Quantified Difference | Qualitative: Target compound enables pure antagonist activity; comparator exhibits no antagonist activity. |
| Conditions | [35S]GTPγS functional assay in HEK-293 cells expressing human μ, δ, and κ opioid receptors |
Why This Matters
The 3-hydroxy group is a non-negotiable structural requirement for achieving pure opioid receptor antagonism, making 1-(3-hydroxyphenyl)piperazine an essential precursor for synthesizing novel opioid antagonists and a critical tool for studying opioid receptor pharmacology.
- [1] Carroll, F. I., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365–369. DOI: 10.1021/ml100126b View Source
